molecular formula C14H17F3N4O2 B8454544 N-Pyridin-2-yl-N~2~-[1-(trifluoroacetyl)piperidin-4-yl]glycinamide CAS No. 885691-19-0

N-Pyridin-2-yl-N~2~-[1-(trifluoroacetyl)piperidin-4-yl]glycinamide

Cat. No. B8454544
M. Wt: 330.31 g/mol
InChI Key: NVTJWMADXXRYNO-UHFFFAOYSA-N
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Patent
US08524738B2

Procedure details

To 15 mL of an N,N-dimethylformamide solution containing 1.5 g of 1-(trifluoroacetyl)piperidine-4-amine hydrochloride, 1.4 g of 2-bromo-N-(pyridin-2-yl)acetamide and 1.8 g of potassium carbonate were added, and the mixture was stirred at room temperature for 4 hours. The reaction mixture was added with ethyl acetate and water. The organic layer was separated, and the aqueous layer was extracted with ethyl acetate. The organic layer and the extract were combined, the resultant solution was washed sequentially with water and an aqueous saturated sodium chloride solution and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue thus obtained was purified by silica gel column chromatography [eluent; chloroform:methanol=10:1] to obtain 1.1 g of a light brown oily substance, N-(pyridin-2-yl)-N2-(1-(trifluoroacetyl)piperidin-4-yl)glycinamide.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)C=O.Cl.[F:7][C:8]([F:19])([F:18])[C:9]([N:11]1[CH2:16][CH2:15][CH:14]([NH2:17])[CH2:13][CH2:12]1)=[O:10].Br[CH2:21][C:22]([NH:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][N:26]=1)=[O:23].C(=O)([O-])[O-].[K+].[K+]>O.C(OCC)(=O)C>[N:26]1[CH:27]=[CH:28][CH:29]=[CH:30][C:25]=1[NH:24][C:22](=[O:23])[CH2:21][NH:17][CH:14]1[CH2:15][CH2:16][N:11]([C:9](=[O:10])[C:8]([F:7])([F:18])[F:19])[CH2:12][CH2:13]1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
1.5 g
Type
reactant
Smiles
Cl.FC(C(=O)N1CCC(CC1)N)(F)F
Name
Quantity
1.4 g
Type
reactant
Smiles
BrCC(=O)NC1=NC=CC=C1
Name
Quantity
1.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
the resultant solution was washed sequentially with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous saturated sodium chloride solution and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography [eluent; chloroform:methanol=10:1]

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1=C(C=CC=C1)NC(CNC1CCN(CC1)C(C(F)(F)F)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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